Cas no 178204-50-7 (2-Methylsulfonyl-5-trifluoromethylpyridine)

2-Methylsulfonyl-5-trifluoromethylpyridine is a fluorinated pyridine derivative characterized by its sulfonyl and trifluoromethyl functional groups. This compound is valued for its chemical stability and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfonyl moiety offers a reactive site for further functionalization. Its well-defined structure and high purity make it suitable for precision applications in cross-coupling reactions and nucleophilic substitutions. The compound’s robust performance under various reaction conditions underscores its utility in developing advanced bioactive molecules.
2-Methylsulfonyl-5-trifluoromethylpyridine structure
178204-50-7 structure
Product Name:2-Methylsulfonyl-5-trifluoromethylpyridine
CAS No:178204-50-7
MF:C7H6F3NO2S
MW:225.188251018524
CID:3168274
PubChem ID:2761438
Update Time:2025-06-12

2-Methylsulfonyl-5-trifluoromethylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-METHYLSULFONYL-5-TRIFLUOROMETHYLPYRIDINE
    • DB-127336
    • FS-1786
    • SCHEMBL3126218
    • AKOS009343519
    • 2-methylsulfonyl-5-(trifluoromethyl)pyridine
    • 178204-50-7
    • 2-methanesulfonyl-5-(trifluoromethyl)pyridine
    • 2-(methylsulfonyl)-5-(trifluoromethyl)pyridine
    • 2-Methylsulfonyl-5-trifluoromethylpyridine
    • MDL: MFCD06798030
    • Inchi: 1S/C7H6F3NO2S/c1-14(12,13)6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3
    • InChI Key: VWFUWFCEAFIJOH-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(C(F)(F)F)=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 225.00713409Da
  • Monoisotopic Mass: 225.00713409Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Melting Point: 133-136°C

2-Methylsulfonyl-5-trifluoromethylpyridine Security Information

  • Hazard Category Code: 25-36
  • Safety Instruction: 26-45
  • Hazardous Material Identification: T

2-Methylsulfonyl-5-trifluoromethylpyridine Pricemore >>

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Additional information on 2-Methylsulfonyl-5-trifluoromethylpyridine

Comprehensive Overview of 2-Methylsulfonyl-5-trifluoromethylpyridine (CAS No. 178204-50-7): Properties, Applications, and Industry Insights

2-Methylsulfonyl-5-trifluoromethylpyridine (CAS No. 178204-50-7) is a high-value heterocyclic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and specialty materials. This sulfone-containing pyridine derivative features a trifluoromethyl group at the 5-position and a methylsulfonyl moiety at the 2-position, making it a critical intermediate in modern synthetic chemistry. Its molecular formula, C7H6F3NO2S, highlights its potential for hydrogen bonding and lipophilicity enhancement, key factors driving its adoption in drug discovery.

The growing demand for fluorinated compounds in the pharmaceutical industry has positioned 2-Methylsulfonyl-5-trifluoromethylpyridine as a sought-after building block. Researchers frequently search for "pyridine derivatives in drug design" or "trifluoromethylpyridine applications," reflecting its relevance in developing kinase inhibitors and antiviral agents. Recent studies emphasize its role in optimizing bioavailability and metabolic stability, addressing key challenges in small-molecule therapeutics. The compound's electron-withdrawing properties also make it valuable for constructing electron-deficient aromatic systems in materials science.

In agrochemical applications, 2-Methylsulfonyl-5-trifluoromethylpyridine contributes to the development of advanced crop protection agents. Its structural features align with industry trends toward low-dose high-efficiency pesticides, a hot topic in sustainable agriculture. Searches for "fluorinated agrochemical intermediates" or "sulfonylpyridine herbicides" often lead to this compound, underscoring its importance in addressing global food security challenges. The trifluoromethyl group enhances pest resistance management by preventing rapid metabolic degradation.

Synthetic methodologies for 178204-50-7 continue to evolve, with recent literature focusing on catalytic trifluoromethylation and green chemistry approaches. Process chemists frequently investigate "scalable synthesis of methylsulfonylpyridines" or "Pd-catalyzed cross-coupling with trifluoromethyl groups," reflecting the compound's industrial significance. Advanced techniques like continuous flow chemistry have been applied to improve the safety and efficiency of its production, aligning with the pharmaceutical industry's push toward PAT (Process Analytical Technology) implementation.

The compound's physicochemical properties—including its melting point (92-94°C) and moderate water solubility—make it suitable for diverse formulation strategies. Analytical chemists emphasize its characteristic NMR shifts (δ 8.9 ppm for pyridine-H) and mass spectrometry fragmentation patterns (m/z 225 [M+H]+), crucial for quality control. These attributes support its use in high-throughput screening libraries and structure-activity relationship studies, particularly in fragment-based drug discovery.

Market analysts project steady growth for 2-Methylsulfonyl-5-trifluoromethylpyridine due to expanding applications in bioconjugation chemistry and PET radiopharmaceuticals. The rise of click chemistry and proteolysis-targeting chimeras (PROTACs) has created new demand for structurally diverse pyridine scaffolds. Environmental considerations also drive innovation, with research focusing on biodegradable derivatives that maintain efficacy while reducing ecological impact—a response to increasing searches for "green fluorochemical alternatives."

Regulatory aspects of CAS 178204-50-7 remain favorable across major markets, with proper handling guidelines emphasizing standard laboratory safety protocols. The compound's stability profile and well-characterized toxicity data support its widespread use in GMP environments. Recent patent analyses show growing IP activity around crystalline forms and salts of this molecule, indicating sustained commercial interest. These developments address frequent queries about "patent status of trifluoromethylpyridine derivatives" in competitive intelligence research.

Future research directions for 2-Methylsulfonyl-5-trifluoromethylpyridine include exploration in metal-organic frameworks (MOFs) and electronic materials, leveraging its π-deficient character. The compound's ability to participate in multicomponent reactions positions it as a valuable tool for diversity-oriented synthesis. As the chemical industry prioritizes atom economy and step-efficient routes, this pyridine derivative will likely see expanded use in convergent synthesis strategies for complex molecular architectures.

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